molecular formula C28H27NO6 B565045 N-Fmoc-L-threonine (2-Tolyl-2-oxo-ethyl)ester CAS No. 1356841-91-2

N-Fmoc-L-threonine (2-Tolyl-2-oxo-ethyl)ester

Cat. No.: B565045
CAS No.: 1356841-91-2
M. Wt: 473.525
InChI Key: QJBLYOOJCOXBFF-DWXRJYCRSA-N
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Description

N-Fmoc-L-threonine (2-Tolyl-2-oxo-ethyl)ester is a derivative of the amino acid threonine, commonly used in peptide synthesis. The compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely used in solid-phase peptide synthesis to protect the amino group of amino acids. The esterification with 2-tolyl-2-oxo-ethyl enhances its stability and reactivity in various chemical reactions.

Scientific Research Applications

N-Fmoc-L-threonine (2-Tolyl-2-oxo-ethyl)ester is utilized in various scientific research fields:

    Chemistry: Used in the synthesis of peptides and peptidomimetics. The Fmoc group provides a stable protecting group for the amino group during peptide chain elongation.

    Biology: Employed in the study of protein structure and function. Peptides synthesized using this compound can be used as probes or inhibitors in biological assays.

    Medicine: Potential applications in drug development. Peptides synthesized using this compound can be used as therapeutic agents or diagnostic tools.

    Industry: Used in the production of specialty chemicals and materials. The compound’s reactivity makes it suitable for various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-L-threonine (2-Tolyl-2-oxo-ethyl)ester typically involves the following steps:

    Protection of the amino group: The amino group of L-threonine is protected using the Fmoc group. This is achieved by reacting L-threonine with Fmoc-Cl (fluorenylmethoxycarbonyl chloride) in the presence of a base such as sodium carbonate.

    Esterification: The protected amino acid is then esterified with 2-tolyl-2-oxo-ethyl bromide in the presence of a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk protection and esterification: Large quantities of L-threonine are reacted with Fmoc-Cl and 2-tolyl-2-oxo-ethyl bromide under controlled conditions.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-L-threonine (2-Tolyl-2-oxo-ethyl)ester undergoes various chemical reactions, including:

    Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.

    Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF).

    Ester Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in water.

    Substitution: Various nucleophiles in organic solvents like dichloromethane or tetrahydrofuran (THF).

Major Products Formed

    Deprotection: L-threonine with a free amino group.

    Ester Hydrolysis: L-threonine and 2-tolyl-2-oxo-ethanol.

    Substitution: Substituted threonine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-Fmoc-L-threonine (2-Tolyl-2-oxo-ethyl)ester involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to form the desired peptide chain.

Comparison with Similar Compounds

Similar Compounds

    N-Fmoc-L-serine (2-Tolyl-2-oxo-ethyl)ester: Similar structure but with a hydroxyl group instead of a methyl group on the side chain.

    N-Fmoc-L-valine (2-Tolyl-2-oxo-ethyl)ester: Similar structure but with an isopropyl group on the side chain.

    N-Fmoc-L-alanine (2-Tolyl-2-oxo-ethyl)ester: Similar structure but with a methyl group on the side chain.

Uniqueness

N-Fmoc-L-threonine (2-Tolyl-2-oxo-ethyl)ester is unique due to the presence of both a hydroxyl group and a methyl group on its side chain. This dual functionality allows for more versatile chemical reactions and interactions compared to similar compounds with simpler side chains.

Properties

IUPAC Name

[2-(4-methylphenyl)-2-oxoethyl] (2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27NO6/c1-17-11-13-19(14-12-17)25(31)16-34-27(32)26(18(2)30)29-28(33)35-15-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h3-14,18,24,26,30H,15-16H2,1-2H3,(H,29,33)/t18-,26+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJBLYOOJCOXBFF-DWXRJYCRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)COC(=O)C(C(C)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)COC(=O)[C@H]([C@@H](C)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50747817
Record name 2-(4-Methylphenyl)-2-oxoethyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-threoninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

473.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356841-91-2
Record name L-Threonine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 2-(4-methylphenyl)-2-oxoethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1356841-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Methylphenyl)-2-oxoethyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-threoninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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